N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and triazole rings
Properties
Molecular Formula |
C14H14N4O3S |
|---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3S/c1-18-8-9(16-17-18)14(20)15-7-10(19)12-4-5-13(22-12)11-3-2-6-21-11/h2-6,8,10,19H,7H2,1H3,(H,15,20) |
InChI Key |
CSMXWVROKYEIQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Introduction of the hydroxyethyl group: The intermediate is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.
Formation of the triazole ring: The hydroxyethyl intermediate undergoes a cycloaddition reaction with an azide to form the triazole ring.
Carboxamide formation: Finally, the triazole intermediate is reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of organic electronic materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan, thiophene, and triazole rings can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methylthiophene-2-carboxamide
- N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(1-phenylethyl)oxamide
Uniqueness
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which is not commonly found in similar compounds. This triazole ring can enhance the compound’s stability and binding properties, making it a valuable scaffold in drug design and other applications.
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